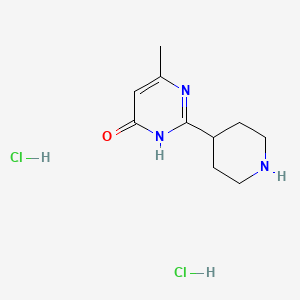

6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride

Overview

Description

Molecular Structure Analysis

The molecular structure of “6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride” can be represented by the InChI code: 1S/C10H15N3O.2ClH.2H2O/c1-7-12-9(6-10(14)13-7)8-2-4-11-5-3-8;;;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H;2*1H2 .

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 302.2 . It is a solid at room temperature .

Scientific Research Applications

Structural and Electronic Properties

- A study by Georges et al. (1989) investigated the crystal structures of anticonvulsant compounds related to 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride. This research highlighted the importance of the structural orientation and electronic properties of such compounds, which could influence their pharmacological effects (Georges, Vercauteren, Evrard, & Durant, 1989).

Anticancer and Anti-angiogenic Effects

- Kambappa et al. (2017) synthesized novel derivatives of this compound and evaluated their anti-angiogenic and DNA cleavage activities, highlighting potential applications in cancer treatment (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).

- Mallesha et al. (2012) explored derivatives for their antiproliferative effects against human cancer cell lines, suggesting the compound's utility in developing anticancer therapies (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Plant Growth Stimulation

- Pivazyan et al. (2019) studied derivatives for their plant growth stimulating effects, indicating potential agricultural applications (Pivazyan, Ghazaryan, Azaryan, & Yengoyan, 2019).

Synthesis and Chemical Properties

- Wang et al. (2006) and Zhang et al. (2009) focused on the synthesis and crystalline forms of compounds related to this compound, contributing to the understanding of its chemical properties and potential as a pharmaceutical ingredient (Wang, Zhou, & Hu, 2006); (Zhang, Yan, Kanamarlapudi, Wu, & Keyes, 2009).

Inhibition of Corrosion

- Kaya et al. (2016) explored piperidine derivatives for their potential in inhibiting corrosion of iron, demonstrating the compound's versatility in industrial applications (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

Potential in Treating Cognitive Disorders

- Verhoest et al. (2012) discovered a novel inhibitor related to this compound, which showed promise in the treatment of cognitive disorders (Verhoest, Fonseca, Hou, Proulx-Lafrance, Corman, Helal, Claffey, Tuttle, Coffman, Liu, Nelson, Kleiman, Menniti, Schmidt, Vanase-Frawley, & Liras, 2012).

Safety and Hazards

Future Directions

Piperidine derivatives, such as “6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride”, continue to play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

The primary target of 6-Methyl-2-piperidin-4-yl-pyrimidin-4-ol dihydrochloride is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway plays a crucial role in regulating growth and survival within cells .

Mode of Action

The compound interacts with its target, PKB, by inhibiting its kinase activity . This interaction results in the modulation of the PI3K signaling pathway, which in turn affects cell proliferation and survival .

Biochemical Pathways

The compound primarily affects the PI3K-PKB signaling pathway . By inhibiting PKB, the compound disrupts the normal functioning of this pathway, leading to changes in cell proliferation and survival . The downstream effects of this disruption can include altered protein translation, cell cycle progression, and anti-apoptotic survival .

Result of Action

The inhibition of PKB by this compound leads to changes in cell proliferation and survival . This can result in molecular and cellular effects such as altered protein translation, cell cycle progression, and anti-apoptotic survival .

properties

IUPAC Name |

4-methyl-2-piperidin-4-yl-1H-pyrimidin-6-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.2ClH/c1-7-6-9(14)13-10(12-7)8-2-4-11-5-3-8;;/h6,8,11H,2-5H2,1H3,(H,12,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMUTLJJAJQPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)C2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.